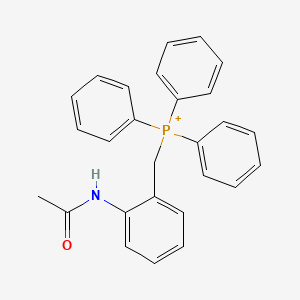
N-(2-((Triphenylphosphoranyl)methyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((トリフェニルホスホラニル)メチル)フェニル)アセトアミドは、アセトアミド類に属する有機化合物です。これは、トリフェニルホスホラニル基がフェニル環に結合し、さらにアセトアミド部分に結合しているという特徴があります。
準備方法
合成経路と反応条件
N-(2-((トリフェニルホスホラニル)メチル)フェニル)アセトアミドの合成は、通常、トリフェニルホスフィンとハロゲン化フェニルアセトアミドなどの適切な前駆体との反応を伴います。この反応は通常、水素化ナトリウムなどの塩基の存在下、不活性雰囲気下で行われ、酸化を防ぎます。反応条件には、テトラヒドロフラン(THF)などの適切な溶媒中で混合物を数時間還流することが含まれ、完全な変換が保証されます。
工業生産方法
N-(2-((トリフェニルホスホラニル)メチル)フェニル)アセトアミドの具体的な工業生産方法は、十分に文書化されていませんが、一般的なアプローチは、ラボでの合成をスケールアップすることを含むでしょう。これには、収率と純度を向上させるために、温度、溶媒、反応時間などの反応条件を最適化することが含まれます。さらに、再結晶またはクロマトグラフィーなどの精製技術を使用して、目的の生成物を単離します。
化学反応の分析
反応の種類
N-(2-((トリフェニルホスホラニル)メチル)フェニル)アセトアミドは、以下を含むさまざまな化学反応を受ける可能性があります。
酸化: この化合物は、対応するホスフィンオキシドを形成するために酸化することができます。
還元: 還元反応は、アセトアミド基をアミンに変換することができます。
置換: フェニル環は、求電子置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素またはm-クロロ過安息香酸(m-CPBA)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: 臭素または硝酸などの求電子試薬を、フェニル環での置換反応に使用できます。
生成される主な生成物
酸化: トリフェニルホスフィンオキシド誘導体の生成。
還元: N-(2-((トリフェニルホスホラニル)メチル)フェニル)アミンの生成。
置換: 置換フェニルアセトアミド誘導体の生成。
科学研究への応用
N-(2-((トリフェニルホスホラニル)メチル)フェニル)アセトアミドは、科学研究でいくつかの用途があります。
化学: 特に炭素-リン結合の形成における有機合成の試薬として使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物学的活性を調査しています。
医学: 独自の構造的特徴により、潜在的な薬物候補として探求されています。
産業: 先端材料の合成や、さまざまな化学反応における触媒として使用されています。
科学的研究の応用
N-(2-((Triphenylphosphoranyl)methyl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
作用機序
N-(2-((トリフェニルホスホラニル)メチル)フェニル)アセトアミドの作用機序には、特定の分子標的との相互作用が含まれます。トリフェニルホスホラニル基は、配位子として作用し、金属イオンと配位したり、生体高分子と相互作用したりすることができます。この相互作用は、酵素や受容体の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。アセトアミド部分は、水素結合にも参加し、化合物の活性をさらに影響を与える可能性があります。
類似の化合物との比較
類似の化合物
N-メトキシ-N-メチル(トリフェニルホスホラニリデン)アセトアミド: 構造は似ていますが、アセトアミド部分の代わりにメトキシ基とメチル基があります。
N-(2-(トリフルオロメトキシ)フェニル)アセトアミド: トリフェニルホスホラニル基の代わりにトリフルオロメトキシ基を含みます。
独自性
N-(2-((トリフェニルホスホラニル)メチル)フェニル)アセトアミドは、トリフェニルホスホラニル基の存在により、独自の化学的および生物学的特性を付与しています。
類似化合物との比較
Similar Compounds
N-Methoxy-N-methyl(triphenylphosphoranylidene)acetamide: Similar in structure but with a methoxy and methyl group instead of the acetamide moiety.
N-(2-(Trifluoromethoxy)phenyl)acetamide: Contains a trifluoromethoxy group instead of the triphenylphosphoranyl group.
Uniqueness
N-(2-((Triphenylphosphoranyl)methyl)phenyl)acetamide is unique due to the presence of the triphenylphosphoranyl group, which imparts distinct chemical and biological properties
生物活性
N-(2-((Triphenylphosphoranyl)methyl)phenyl)acetamide is a compound with notable biological activity, particularly in the context of its potential therapeutic applications. This article reviews the existing literature on its synthesis, biological effects, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound can be described by its chemical formula C22H22NO and is characterized by the presence of a triphenylphosphoranyl group attached to an acetamide moiety. The synthesis typically involves the reaction of triphenylphosphine with a suitable electrophile, leading to the formation of the phosphoranylidene derivative.
1. Anti-inflammatory Properties
Research indicates that compounds related to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that phospholipase A2 (PLA2) inhibitors can mitigate inflammatory responses by preventing the release of arachidonic acid, which is a precursor for pro-inflammatory mediators like prostaglandins and leukotrienes . The compound's ability to inhibit PLA2 could position it as a candidate for treating inflammatory conditions.
2. Antimicrobial Activity
In vitro testing has demonstrated that various acetamides, including those related to this compound, possess antimicrobial properties against Gram-positive and Gram-negative bacteria. For example, derivatives have shown efficacy against Staphylococcus aureus and Escherichia coli using disc diffusion methods . The structure-activity relationship suggests that modifications in the acetamide structure can enhance antimicrobial potency.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : By acting as an inhibitor for specific enzymes like PLA2, the compound reduces the production of inflammatory mediators.
- Antimicrobial Mechanisms : The acetamide moiety may interact with bacterial cell walls or disrupt protein synthesis, leading to bacterial cell death.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anti-inflammatory | Significant inhibition of PLA2 | |
| Antimicrobial | Effective against E. coli | |
| Effective against S. aureus |
Table 2: Structure-Activity Relationship
| Compound Variant | Activity | Reference |
|---|---|---|
| N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-yl...) | High cytotoxicity | |
| N-(4-chloro-5-fluoro-2-nitrophenoxy)acetamide | Moderate antibacterial |
Case Studies
Case Study 1: Anti-inflammatory Efficacy
A study evaluated the anti-inflammatory properties of various phospholipase inhibitors, including derivatives similar to this compound. Results indicated a reduction in edema in animal models treated with these compounds compared to controls, suggesting potential therapeutic applications in treating conditions like arthritis .
Case Study 2: Antimicrobial Screening
In another investigation, a series of acetamide derivatives were tested against clinical isolates of E. coli and S. aureus. The results showed that certain modifications in the acetamide structure significantly enhanced antimicrobial activity, highlighting the importance of structural optimization in drug development .
特性
CAS番号 |
80556-69-0 |
|---|---|
分子式 |
C27H25NOP+ |
分子量 |
410.5 g/mol |
IUPAC名 |
(2-acetamidophenyl)methyl-triphenylphosphanium |
InChI |
InChI=1S/C27H24NOP/c1-22(29)28-27-20-12-11-13-23(27)21-30(24-14-5-2-6-15-24,25-16-7-3-8-17-25)26-18-9-4-10-19-26/h2-20H,21H2,1H3/p+1 |
InChIキー |
HPJOKHYZSIFSFY-UHFFFAOYSA-O |
正規SMILES |
CC(=O)NC1=CC=CC=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















